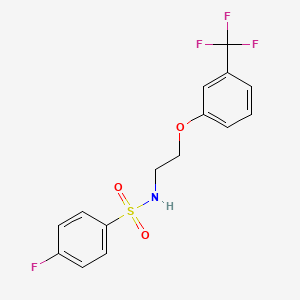

4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a complex organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, which can be advantageous in pharmaceutical and agrochemical contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic substitution reaction where a fluorinated phenol reacts with an appropriate sulfonyl chloride under basic conditions to form the sulfonamide linkage . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation of the sulfonamide group can produce sulfonic acids .

Scientific Research Applications

4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing the compound’s hydrophobic interactions with the target site . Additionally, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

- 4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

- N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

- This compound derivatives

Uniqueness

The uniqueness of this compound lies in its combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, lipophilicity, and binding affinity, making it a valuable tool in various scientific and industrial applications .

Biological Activity

4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

- Chemical Formula : C15H15F4N1O2S

- Molecular Weight : 357.35 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the presence of the trifluoromethyl group and the sulfonamide moiety, which enhance its interaction with biological targets. The trifluoromethyl group is known for increasing metabolic stability and lipophilicity, thereby improving membrane permeability . The sulfonamide group contributes to the inhibition of various enzymes by mimicking natural substrates.

Biological Targets

Research indicates that this compound exhibits activity against several key enzymes:

- Cyclooxygenase (COX) : Inhibits COX-1 and COX-2, which are critical in the inflammatory process.

- Cholinesterases : Demonstrates inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important for neurotransmission.

- Lipoxygenases (LOX) : Exhibits inhibitory activity against both LOX-5 and LOX-15, involved in the inflammatory response.

In Vitro Studies

In vitro studies have shown that this compound possesses significant inhibitory effects on COX enzymes. For instance, it demonstrated an IC50 value of approximately 10.4 μM against AChE and 7.7 μM against BChE, indicating moderate potency . The presence of the trifluoromethyl group was noted to enhance these activities through increased interactions with enzyme active sites.

Case Study: Anti-inflammatory Activity

A specific case study evaluated the anti-inflammatory properties of this compound in a murine model. The results indicated a reduction in edema comparable to standard anti-inflammatory drugs like diclofenac sodium. The compound showed a % inhibition of edema at 1 mM concentration significantly higher than controls, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

| Target Enzyme | IC50 Value (μM) | Activity Level |

|---|---|---|

| Acetylcholinesterase | 10.4 | Moderate Inhibition |

| Butyrylcholinesterase | 7.7 | Moderate Inhibition |

| COX-1 | Not specified | Inhibitory Activity |

| COX-2 | Not specified | Inhibitory Activity |

| LOX-5 | Not specified | Inhibitory Activity |

| LOX-15 | Not specified | Inhibitory Activity |

Discussion

The biological activity of this compound highlights its potential as a multi-target drug candidate. Its ability to inhibit key enzymes involved in inflammation and neurotransmission positions it as a promising candidate for further development in therapeutic applications.

Properties

IUPAC Name |

4-fluoro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F4NO3S/c16-12-4-6-14(7-5-12)24(21,22)20-8-9-23-13-3-1-2-11(10-13)15(17,18)19/h1-7,10,20H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNKZEGEBUZEKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F4NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.